(7-Methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds often involves the reaction of 7-hydroxy-4-methylcoumarin with various organic halides . Pentachloropyridine, a perhalogenated compound, is often used as a building block in the synthesis of chemically relevant organic compounds . The nature of the nucleophile, reaction condition, and solvent can significantly influence the regiochemistry of the reactions of this heteroaromatic compound .Chemical Reactions Analysis
The reactions of similar compounds often involve the displacement of halogen atoms by nucleophiles . For instance, the reaction of 7-hydroxy-4-methylcoumarin with ethylchloroacetate, followed by the addition of hydrazine hydrate, has been reported .Scientific Research Applications
Heterocyclic Derivative Syntheses
A study by Bacchi et al. (2005) details the catalytic reactions of 4-yn-1-ones, including prop-2-ynyl alpha-ketoesters, under oxidative carbonylation conditions to produce various heterocyclic derivatives such as tetrahydrofuran, dioxolane, and oxazoline derivatives. This method could potentially be applied to synthesize structurally similar compounds to the one , demonstrating the versatility of palladium-catalyzed reactions in generating complex organic structures (Bacchi et al., 2005).
Mechanism of Action
Target of action
Coumarin derivatives have been found to have a wide range of biological activities, including anti-hiv, anticancer, antimicrobial, anti-tumor, antioxidant, anti-alzheimer, anti-tuberculosis, anti-platelet activity, cox inhibitors, anti-inflammatory, anti-asthmatic, anti-viral, and dna gyrase inhibitors . Pyridine derivatives also have a broad spectrum of biological activities .
Mode of action
Coumarin and pyridine derivatives are known to interact with various enzymes and receptors in the body, leading to their diverse biological activities .
Biochemical pathways
Given the wide range of biological activities of coumarin and pyridine derivatives, it can be inferred that multiple biochemical pathways might be affected .
Result of action
Based on the biological activities of coumarin and pyridine derivatives, it can be inferred that the compound might have a range of effects at the molecular and cellular levels .
Properties
IUPAC Name |
(7-methyl-2-oxo-6-propan-2-ylchromen-4-yl)methyl 3,4,5,6-tetrachloropyridine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15Cl4NO4/c1-8(2)11-6-12-10(5-14(26)29-13(12)4-9(11)3)7-28-20(27)18-16(22)15(21)17(23)19(24)25-18/h4-6,8H,7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVXTVRFWIXWMJV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C(C)C)C(=CC(=O)O2)COC(=O)C3=NC(=C(C(=C3Cl)Cl)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15Cl4NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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